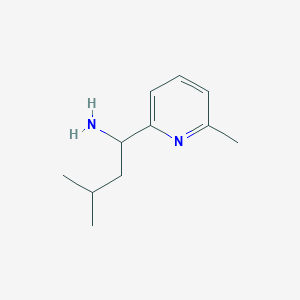

3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine

Description

3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine is a branched aliphatic amine featuring a 6-methylpyridin-2-yl substituent at the first carbon of the butan-1-amine backbone and a methyl group at the third carbon. This structure combines a nitrogen-containing heterocycle (pyridine) with a flexible alkyl chain, which may confer unique physicochemical and biological properties.

This compound’s structural features align with pharmacologically active amines, such as those in plant growth regulators or antimicrobial agents .

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

3-methyl-1-(6-methylpyridin-2-yl)butan-1-amine |

InChI |

InChI=1S/C11H18N2/c1-8(2)7-10(12)11-6-4-5-9(3)13-11/h4-6,8,10H,7,12H2,1-3H3 |

InChI Key |

PUMDKADDMHGLSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C(CC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine typically involves the reaction of 6-methylpyridine with appropriate alkylating agents. One common method involves the alkylation of 6-methylpyridine with 3-methylbutan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is typically purified through distillation or recrystallization to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

- Structural-Activity Relationships : The 6-methylpyridin-2-yl group in the target compound likely enhances π-π stacking and hydrogen bonding compared to phenyl or sulfur-containing analogs, which could improve target specificity in biological systems .

- Regulatory Considerations : Compounds like U-47700 () highlight the importance of substituent choice in avoiding controlled substance classification. The target’s pyridine moiety may offer a safer profile compared to piperidine derivatives .

- Synthetic Challenges : Microwave-assisted methods () could optimize the synthesis of such amines, though purification (e.g., column chromatography) remains critical for yield and purity .

Biological Activity

3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine is , with a molecular weight of approximately 164.25 g/mol. The compound features a butanamine backbone, substituted with a methyl group and a 6-methylpyridine moiety. This structural configuration is significant as it may influence the compound's biological activity and interactions with various biological targets .

The biological activity of 3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine is believed to involve its interaction with specific receptors and enzymes. Preliminary studies suggest that it may modulate various biological pathways by binding to these molecular targets, potentially influencing cellular processes such as signal transduction and enzyme activity. The exact mechanisms are still under investigation, but the compound's ability to act as a ligand suggests it may play a role in pharmacological applications.

Biological Activity

Research indicates that 3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. While specific data for 3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine is limited, related compounds have demonstrated moderate to good antimicrobial activity, indicating potential efficacy in this area .

2. Anticancer Potential

The compound's structural similarity to known anticancer agents suggests it may be investigated for its potential in cancer therapy. Compounds featuring pyridine rings have been noted for their ability to induce apoptosis in various cancer cell lines. Although direct studies on this specific compound are scarce, ongoing research into its interactions with cancer-related pathways is warranted .

3. Neuropharmacological Effects

Given the presence of the pyridine moiety, there is potential for 3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine to influence neurotransmitter systems. Compounds with similar structures have been explored for their roles in treating neurological conditions, suggesting that this compound may also have implications in neuropharmacology .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds, providing insights into the potential applications of 3-Methyl-1-(6-methylpyridin-2-yl)butan-1-amine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.